molecular formula C14H17N3O6S2 B6286758 DACN(Ms,Ns) CAS No. 2411082-25-0

DACN(Ms,Ns)

Cat. No.: B6286758
CAS No.: 2411082-25-0
M. Wt: 387.4 g/mol
InChI Key: YDKDZBPRKZPTLJ-UHFFFAOYSA-N
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Description

DACN(Ms,Ns), also known as NMs-4,8-diazacyclononynes, is a synthetic derivative of curcumin. It is a small and hydrophilic compound that has gained attention due to its unique physical and chemical properties. This compound is particularly notable for its application in click chemistry, specifically in copper-free Huisgen reactions, which are important in biological and material chemistry .

Mechanism of Action

Target of Action

DACN(Ms,Ns) is a click chemistry reagent containing a cyclic alkyne group . The primary targets of DACN(Ms,Ns) are azides . Azides are a class of chemical compounds that contain three nitrogen atoms as a group, represented as (-N3). They are widely used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.

Mode of Action

DACN(Ms,Ns) interacts with azides through a copper-free Huisgen reaction . This reaction is a [3+2] cycloaddition in which a compound with a terminal alkyne group (like DACN(Ms,Ns)) reacts with an azide to form a five-membered ring structure. The reaction proceeds smoothly under copper-free conditions , making it suitable for biological applications where copper ions might be harmful.

Biochemical Pathways

The biochemical pathways affected by DACN(Ms,Ns) are those involving the ligation of molecules . Ligation, in this context, refers to the process of joining two molecules together. The copper-free Huisgen reaction of DACN(Ms,Ns) with azides allows for the ligation of a wide variety of molecules, making it a versatile tool in fields such as biological chemistry and material chemistry .

Pharmacokinetics

It’s noted that dacn(ms,ns) shows higher water solubility than its predecessor, n ts-dacns . This suggests that DACN(Ms,Ns) might have better bioavailability due to its increased solubility.

Result of Action

The result of DACN(Ms,Ns) action is the formation of a stable five-membered ring structure with the target azide . This reaction is highly specific and efficient, leading to the ligation of the desired molecules .

Action Environment

The action of DACN(Ms,Ns) is influenced by the presence of copper ions. The Huisgen reaction proceeds smoothly under copper-free conditions , which is beneficial in biological environments where copper ions might be harmful. Additionally, DACN(Ms,Ns) is designed to be small and hydrophilic , which could enhance its stability and efficacy in aqueous environments.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DACN(Ms,Ns) involves a one-pot double Nicholas reaction. This method is efficient and allows for the smooth reaction of DACN(Ms,Ns) with azides under copper-free conditions. The synthesis process includes the use of molecular orbital calculations to ensure the desired properties of the compound .

Industrial Production Methods: Industrial production of DACN(Ms,Ns) follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to maintain the high reactivity and stability of the compound. The use of hydrophilic Ms groups instead of bulky Ts groups enhances the water solubility and reduces steric repulsion, making it suitable for industrial applications .

Comparison with Similar Compounds

  • DACN(Tos,Ns)
  • DACN(Tos,Suc-OH)
  • DACN(Tos2)
  • DACN(Tos)*HCl
  • DACN(Tos2,6-OH)
  • DACN(Ms)*HCl
  • DACN(Tos,Mal)

Uniqueness: DACN(Ms,Ns) stands out due to its smaller size and higher water solubility compared to other DACN derivatives. The use of Ms groups instead of Ts groups reduces steric hindrance and enhances its suitability for biological applications. Additionally, its high reactivity and stability make it a versatile tool in various scientific fields .

Properties

IUPAC Name

1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6S2/c1-24(20,21)15-9-4-5-10-16(12-6-11-15)25(22,23)14-8-3-2-7-13(14)17(18)19/h2-3,7-8H,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKDZBPRKZPTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC#CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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